molecular formula C5H10N2O3 B7857865 Methyl 2-(carbamoylamino)propanoate

Methyl 2-(carbamoylamino)propanoate

Cat. No.: B7857865
M. Wt: 146.14 g/mol
InChI Key: LHVWVZJMAKXGPV-UHFFFAOYSA-N
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Description

Methyl 2-(carbamoylamino)propanoate is an organic compound characterized by a propanoate backbone substituted with a carbamoylamino group (-NH-C(=O)-NH₂) at the second carbon and a methyl ester (-COOCH₃) at the first position. This structure confers unique physicochemical properties, making it relevant in pharmaceutical synthesis and crystallographic studies. For instance, it is identified as an intermediate or impurity in the production of solriamfetol, a drug used to treat excessive daytime sleepiness .

Properties

IUPAC Name

methyl 2-(carbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)10-2)7-5(6)9/h3H,1-2H3,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVWVZJMAKXGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 2-(carbamoylamino)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-(carbamoylamino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in biochemical pathways, leading to the formation of active metabolites that interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Ethyl 2-[(Carbamoylamino)Imino]-Propanoate Hemihydrate

  • Structure: The ethyl analog replaces the methyl ester with an ethyl group (-COOCH₂CH₃) and introduces an imino group (=NH) adjacent to the carbamoylamino moiety. The hemihydrate form (C₆H₁₂N₄O₂·0.5H₂O) features hydrogen-bonded water molecules, enhancing crystallinity .
  • Key Differences :
    • Solubility : The ethyl ester likely exhibits lower volatility but higher organic solvent solubility compared to the methyl derivative.
    • Crystallography : Single-crystal X-ray studies reveal a mean C–C bond length of 1.505 Å and an R factor of 0.059, indicating precise structural resolution using SHELX software .

Ethyl 2-[(Carbamothioylamino)Imino]-Propanoate

  • Structure: This compound substitutes the oxygen in the carbamoyl group with sulfur, forming a carbamothioylamino (-NH-C(=S)-NH₂) moiety.
  • Synthesis: Requires sulfurizing agents (e.g., Lawesson’s reagent) for thioamide formation .

Methyl (2R)-2-(Carbamoylamino)-3-Phenylpropanoate

  • Structure : A chiral analog with a phenyl group at the third carbon, introducing steric hindrance and aromatic interactions.
  • Key Differences :
    • Chirality : The (2R)-configuration impacts biological activity, as seen in its role as a solriamfetol synthesis impurity .
    • Applications : The phenyl group may reduce aqueous solubility but improve binding affinity in drug-receptor interactions.

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Methyl 2-(carbamoylamino)propanoate C₅H₁₀N₂O₃ Methyl ester, carbamoylamino 146.15 Intermediate in pharmaceuticals; moderate water solubility
Ethyl 2-[(carbamoylamino)imino]-propanoate hemihydrate C₆H₁₂N₄O₂·0.5H₂O Ethyl ester, imino, carbamoylamino 180.19 (anhydrous) Hemihydrate enhances crystallinity; R factor = 0.059
Ethyl 2-[(carbamothioylamino)imino]-propanoate C₆H₁₂N₄O₂S Ethyl ester, imino, carbamothioyl 196.25 Thioamide improves stability; synthesized via sulfurization
Methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate C₁₁H₁₄N₂O₃ Methyl ester, carbamoylamino, phenyl 222.24 Chiral center; reduced aqueous solubility due to phenyl group

Structural and Functional Insights

  • Crystallographic Analysis : SHELX software enables precise determination of bond lengths and angles, critical for comparing analogs. For example, the hemihydrate’s hydrogen-bonding network stabilizes its lattice .
  • Synthetic Routes : Methyl and ethyl esters are synthesized via esterification of corresponding acids, while thioamides require post-synthetic modification .
  • Biological Relevance: The phenyl-substituted derivative’s chirality highlights its role in enantioselective drug metabolism, whereas the imino group in ethyl analogs may influence coordination chemistry .

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